molecular formula C24H30N2O3 B2957447 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide CAS No. 921777-65-3

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide

Cat. No. B2957447
CAS RN: 921777-65-3
M. Wt: 394.515
InChI Key: YGEBLMIYSNTURQ-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.515. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Metabolite Development

The enantioselective synthesis of vasopressin V2 receptor antagonist OPC-31260 metabolites demonstrates the application of this compound in developing therapeutic agents. By employing lipase-catalyzed transesterification, researchers have been able to synthesize optical isomers and various metabolites, highlighting its importance in pharmaceutical development (Matsubara et al., 2000).

Antagonistic Activity Research

Research on serotonin-3 (5-HT3) receptor antagonists has identified compounds related to the structure as potent antagonists, showing potential for therapeutic applications in conditions like vomiting and nausea associated with chemotherapy (Harada et al., 1995).

Novel Heterocyclic Hybrid Synthesis

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids presents another application, where compounds were synthesized in good to excellent yields. These compounds show promise in nonlinear optical (NLO) properties and could be useful in the development of materials with specific electronic or optical properties (Almansour et al., 2016).

Chemical Oxidation Studies

Investigations into the chemical oxidation of anticonvulsant compounds related to the structure have provided insights into the oxidation behavior of different methyl groups, contributing to the understanding of how structural modifications can influence the pharmacological activity of a compound (Adolphe-Pierre et al., 1998).

Antidepressant/Anxiolytic and Anti-Nociceptive Effects

Research on novel 2-substituted 1,4-benzodiazepine-2-ones has explored their antidepressant, anxiolytic, and anti-nociceptive effects, showcasing the potential therapeutic benefits of compounds within this chemical class for treating depression, anxiety, and pain (Singh et al., 2010).

Novel Polycyclic System Development

The development of new polycyclic systems containing 1,4-benzodiazepine and isoindolinone fragments illustrates the compound's utility in creating complex molecular architectures that could have unique biological activities or material properties (Ukhin et al., 2011).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-16(2)12-13-26-20-14-18(25-22(27)19-9-7-6-8-17(19)3)10-11-21(20)29-15-24(4,5)23(26)28/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEBLMIYSNTURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide

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